
1-(3-Bromophenyl)-6-phenylpyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-6-phenylpyrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by the presence of a bromine atom attached to a phenyl group, which is further connected to a pyrene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-6-phenylpyrene typically involves multi-step organic reactions. One common method includes the bromination of phenylpyrene derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification processes such as recrystallization or column chromatography. The choice of reagents and conditions is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromophenyl)-6-phenylpyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
- Substituted derivatives (e.g., amino, thiol, alkoxy derivatives).
- Oxidized products (e.g., quinones).
- Reduced products (e.g., dehalogenated compounds).
Applications De Recherche Scientifique
1-(3-Bromophenyl)-6-phenylpyrene has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for potential therapeutic applications, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 1-(3-Bromophenyl)-6-phenylpyrene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may intercalate into DNA, disrupting its structure and function. It can also interact with proteins, affecting their activity and stability. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(3-Bromophenyl)-6-phenylpyrene can be compared with other similar compounds such as:
1-(3-Bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline: Another brominated aromatic compound with distinct structural features and applications.
(3S)-N-(3-Bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: A bromophenyl derivative with different functional groups and biological activities.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex organic molecules and materials. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Propriétés
Numéro CAS |
918655-02-4 |
|---|---|
Formule moléculaire |
C28H17Br |
Poids moléculaire |
433.3 g/mol |
Nom IUPAC |
1-(3-bromophenyl)-6-phenylpyrene |
InChI |
InChI=1S/C28H17Br/c29-22-8-4-7-21(17-22)24-14-10-20-11-15-25-23(18-5-2-1-3-6-18)13-9-19-12-16-26(24)28(20)27(19)25/h1-17H |
Clé InChI |
RCTSGBCZPWNVLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)C6=CC(=CC=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)-](/img/structure/B12608738.png)
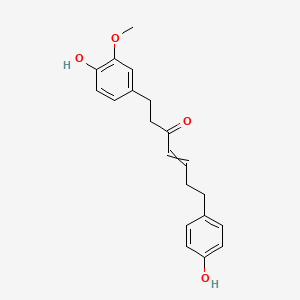
![(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone](/img/structure/B12608754.png)
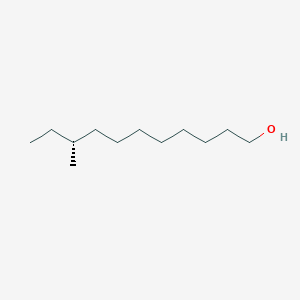
![2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane](/img/structure/B12608774.png)
![6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione](/img/structure/B12608782.png)
propanedinitrile](/img/structure/B12608783.png)
![5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline](/img/structure/B12608786.png)
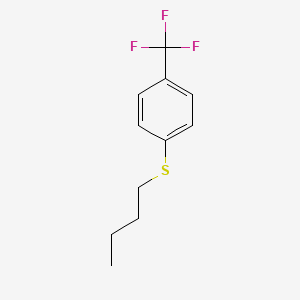
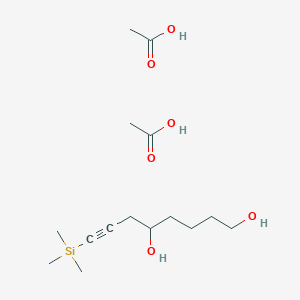
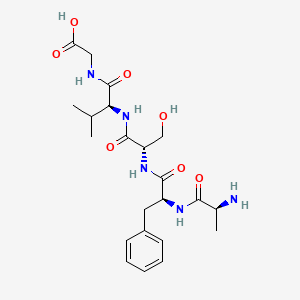
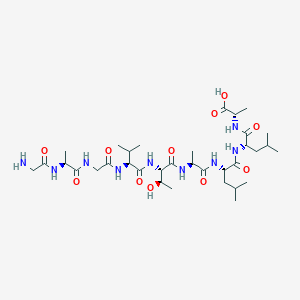
![2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12608828.png)
![2,4-dichloro-N-[4-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide;mercury](/img/structure/B12608836.png)
